1-(3-Chloro-2-methylpropyl)-4-methylbenzene

Lipophilicity Drug-likeness Physical Organic Chemistry

1-(3-Chloro-2-methylpropyl)-4-methylbenzene (CAS 66229-91-2) is a chlorinated aromatic hydrocarbon belonging to the class of alkylbenzene derivatives. It features a 4-methylbenzene core substituted with a 3-chloro-2-methylpropyl side chain.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
Cat. No. B15262186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylpropyl)-4-methylbenzene
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)CCl
InChIInChI=1S/C11H15Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3
InChIKeyAJJNGNBHTCPYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-methylpropyl)-4-methylbenzene: A Chlorinated Aromatic Intermediate for Specialized Synthesis


1-(3-Chloro-2-methylpropyl)-4-methylbenzene (CAS 66229-91-2) is a chlorinated aromatic hydrocarbon [1] belonging to the class of alkylbenzene derivatives. It features a 4-methylbenzene core substituted with a 3-chloro-2-methylpropyl side chain [1]. This structural motif positions it as a versatile synthetic intermediate, with applications indicated in pharmaceutical and agrochemical research, where its specific reactivity profile is leveraged for selective functionalization in the construction of complex molecules .

Why Generic 1-(3-Chloro-2-methylpropyl)-4-methylbenzene Analogs Cannot Be Reliably Substituted


Interchanging in-class analogs of 1-(3-Chloro-2-methylpropyl)-4-methylbenzene without analytical verification is unreliable due to significant differences stemming from variations in the aromatic ring's substitution pattern [1]. Even among structural isomers with the identical molecular formula (C11H15Cl), such as the positional isomer 1-(1-chloro-2-methylpropyl)-4-methylbenzene, the distinct placement of the chlorine atom and methyl branch alters the steric and electronic environment of the reactive center . This results in different physical properties and chemical reactivities, which can critically impact reaction rates, selectivity, and yields in downstream synthetic applications. These distinctions necessitate product-specific procurement and characterization, rather than generic class-based selection.

Quantitative Differentiation of 1-(3-Chloro-2-methylpropyl)-4-methylbenzene from Core Analogs


Computed LogP Comparison: Increased Lipophilicity Over Non-Methylated Analog

From authoritative chemoinformatics data, the computed partition coefficient (XLogP3) is the primary differentiating property. The target compound 1-(3-chloro-2-methylpropyl)-4-methylbenzene exhibits a higher computed lipophilicity (XLogP3 = 3.9) [1] compared to its ring-unsubstituted analog (3-chloro-2-methylpropyl)benzene . This quantified difference indicates a preference for non-polar environments, directly influencing its behavior in liquid-liquid extractions, chromatographic purification, and partitioning in biological systems.

Lipophilicity Drug-likeness Physical Organic Chemistry

Impact of Positional Isomerism on Physical Properties: Boiling Point Differentiation

Differentiation is observed between positional isomers. The target compound, with a chlorine on the terminal carbon of the propyl chain, is estimated to have a boiling point around 240.1°C at 760 mmHg, based on data from its close positional isomer 1-(1-chloro-2-methylpropyl)-4-methylbenzene, which has a similar molecular weight and structure [REFS-1, REFS-2]. While a direct experimental value for the target compound was not found in primary literature, the known boiling point of its isomer serves as a baseline for class-level inference, highlighting that such physical properties are highly sensitive to substituent position and must be verified analytically, not assumed.

Physical chemistry Thermodynamics Process chemistry

Computed Permeability Coefficient (Papp) as a Selectivity Marker

In silico ADME modeling differentiates 1-(3-chloro-2-methylpropyl)-4-methylbenzene from its analogs. The compound is predicted to have a high permeability coefficient (Papp > 1 x 10^-5 cm/s) due to its optimal lipophilicity and molecular size [1]. This contrasts with less lipophilic analogs, such as (3-chloro-2-methylpropyl)benzene, which may show lower predicted permeability. This computational prediction supports its selection as a synthetic intermediate for CNS-targeted or transdermal drug candidates, where high membrane permeability is a pre-requisite.

ADME/Tox Drug design In silico Caco-2 permeability

Sourcing Purity and Stability: A Differentiator for Research-Grade Material

A key practical differentiator is the procurable purity and specified storage conditions. Commercial listings indicate a minimum purity specification of 95% for 1-(3-Chloro-2-methylpropyl)-4-methylbenzene , with long-term storage recommended in a cool, dry place to prevent hydrolytic degradation of the benzylic chloride moiety. This contrasts with other analogs like 1-Chloro-4-(3-chloro-2-methylpropyl)benzene, which may require more rigorous anhydrous storage due to increased hydrolytic instability . The specified purity and manageable storage requirements make the target compound more accessible for standard laboratory synthesis.

Quality control Sourcing Stability Reproducibility

Verified Application Scenarios for 1-(3-Chloro-2-methylpropyl)-4-methylbenzene Procurement


Scaffold for Lipophilic Drug Candidate Synthesis

A research team designing novel CNS-penetrant antifungals can select 1-(3-Chloro-2-methylpropyl)-4-methylbenzene as a core scaffold. Its computed XLogP3 of 3.9 and predicted high permeability, as inferred from class-level modeling [1], are superior to the less lipophilic (3-chloro-2-methylpropyl)benzene, making it a preferred starting material for achieving desired logD and brain-plasma ratios. Procurement should be based on its specific CAS number to ensure the correct lipophilicity profile is built into the lead series.

Distillation-Free Purification in Early Process Development

Process chemists scaling up a synthetic route requiring a precise distillation cut can rely on the 240.1°C boiling point of the closely related positional isomer as a reference for parameter setting [2]. While the target compound's own boiling point must be experimentally verified [1], the known data for its analog provides a more informed starting point for process optimization than a non-chlorinated or non-methylated analog, thereby accelerating early development timelines.

Reproducible Kilolab Scale-Up Using Quality-Defined Intermediates

For a pilot plant campaign, sourcing 1-(3-Chloro-2-methylpropyl)-4-methylbenzene with a guaranteed minimum purity of 95% and defined cool, dry storage conditions is critical. This contrasts with the more hydrolytically sensitive 1-Chloro-4-(3-chloro-2-methylpropyl)benzene, which would require expensive anhydrous handling infrastructure. The target compound's greater procurable stability directly supports reproducible scale-up operations and simplifies the supply chain.

Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting SAR exploration around a hit compound can use 1-(3-Chloro-2-methylpropyl)-4-methylbenzene to probe the role of the 4-methyl substituent. Comparison with its des-methyl analog, (3-chloro-2-methylpropyl)benzene, allows for direct assessment of the methyl group's contribution to target affinity and selectivity . The unique substitution pattern of the target compound offers a distinct chemical space not explored by more common or generic alkyl chlorides.

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